![molecular formula C11H17N3O B010675 4-(Diethylamino)benzohydrazide CAS No. 100139-54-6](/img/structure/B10675.png)
4-(Diethylamino)benzohydrazide
Overview
Description
4-(Diethylamino)benzohydrazide is an organic compound with the molecular formula C11H17N3O It is a derivative of benzohydrazide, characterized by the presence of a diethylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Diethylamino)benzohydrazide can be synthesized through the reaction of 4-diethylaminobenzaldehyde with hydrazine hydrate. The reaction typically occurs in a methanolic medium at room temperature, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of standard organic synthesis techniques, including condensation reactions and solvent evaporation methods .
Chemical Reactions Analysis
Types of Reactions: 4-(Diethylamino)benzohydrazide undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid catalyst.
Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed:
Hydrazones: Formed through condensation reactions with aldehydes or ketones.
Oxidized or Reduced Derivatives: Depending on the specific redox conditions applied.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 4-(Diethylamino)benzohydrazide serves as a versatile building block in organic synthesis. Its structure allows for the creation of more complex organic molecules, which are essential in developing new materials or pharmaceuticals.
Biological Activities
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, potentially disrupting bacterial cell walls. Its efficacy against various pathogens makes it a candidate for further exploration in antimicrobial therapies.
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are critical in mitigating oxidative stress-related diseases by neutralizing reactive oxygen species.
- Enzyme Inhibition : Notably, it has been studied for its ability to inhibit Microtubule Affinity Regulating Kinase 4 (MARK4), a target implicated in neurodegenerative diseases and cancer. The inhibition of MARK4 can influence cellular processes related to tau protein phosphorylation, suggesting potential therapeutic applications in treating these conditions .
Medical Applications
- Therapeutic Potential : Studies have explored the compound's antidiabetic and anticancer properties. Its interactions with biological targets are being characterized through molecular docking studies, providing insights into its binding affinities and mechanisms of action .
Industrial Applications
- Material Development : The compound is also utilized in developing novel materials with specific optical and electronic properties, making it valuable in industrial applications.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound as a lead compound for drug development:
- A study focused on its interaction with MARK4 showed promising results in inhibiting cell migration and inducing apoptosis in cancer cells. The IC50 values for selected derivatives indicated strong inhibitory effects on cancer cell lines such as MCF-7 and A549 .
- Another investigation into its binding affinity revealed significant interactions with proteins involved in cellular signaling pathways, suggesting its applicability in drug design aimed at neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)benzohydrazide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls, while its antioxidant properties are linked to its capacity to neutralize reactive oxygen species. The compound’s therapeutic effects in medicine are often explored through molecular docking studies and density functional theory calculations to understand its binding affinity and reactivity with biological targets .
Comparison with Similar Compounds
- 4-(Dimethylamino)benzohydrazide
- 4-(Diethylamino)benzylidene-4-hydroxybenzohydrazide
- 4-(Chlorobenzylidene)-4-hydroxybenzohydrazide
Comparison: 4-(Diethylamino)benzohydrazide is unique due to the presence of the diethylamino group, which imparts distinct electronic and steric properties compared to its dimethylamino and chlorobenzylidene analogs. These differences influence its reactivity, solubility, and overall chemical behavior, making it a valuable compound for specific applications in research and industry .
Biological Activity
4-(Diethylamino)benzohydrazide is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article reviews the available literature concerning its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound, with the chemical formula CHNO, exhibits a hydrazone functional group that contributes to its reactivity and biological activity. The structure allows for various interactions with biological targets, making it a candidate for further investigation in drug development.
Biological Activity Overview
The compound has been studied for various biological activities, including anticancer, antimicrobial, and neuroprotective effects. Below is a summary of key findings from recent research:
Anticancer Activity
- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, specific derivatives demonstrated IC values ranging from 27.39 μM to 61.50 μM, indicating effective cytotoxicity against these cancer cells .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of microtubule affinity-regulated kinase 4 (MARK4), which plays a crucial role in cell division and proliferation. Inhibition of MARK4 leads to reduced cell migration and increased apoptosis in treated cells .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Synergistic Effects : In combination with other antibiotics, such as ciprofloxacin, it exhibited enhanced efficacy against resistant bacterial strains, indicating potential for use in combination therapies to combat antibiotic resistance .
Neuroprotective Effects
The compound has been investigated for its neuroprotective potential:
- Acetylcholinesterase Inhibition : Research has shown that derivatives can act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's. IC values ranged from 46.8 μM to 137.7 μM for AChE inhibition .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics:
- Substituent Effects : Modifications on the benzene ring or the hydrazone moiety significantly affect potency against various biological targets. For example, the introduction of electron-withdrawing groups enhances AChE inhibition while maintaining low cytotoxicity levels .
Case Studies
- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that certain derivatives maintained over 80% cell viability in non-cancerous cells while effectively reducing viability in cancerous cells, indicating selective toxicity .
- Hemolytic Activity : Hemolytic assays revealed that at lower concentrations (up to 100 μg/mL), the compound does not induce significant hemolysis, suggesting a favorable safety profile for therapeutic applications .
Data Summary Table
Activity Type | Target | IC Values | Mechanism |
---|---|---|---|
Anticancer | MCF-7 (Breast Cancer) | 27.39 - 61.50 μM | MARK4 inhibition, apoptosis induction |
Anticancer | A549 (Lung Cancer) | 45.24 - 61.50 μM | MARK4 inhibition |
Antimicrobial | Various Bacterial Strains | FICI = 0.37 | Synergistic effect with ciprofloxacin |
Neuroprotection | AChE and BuChE | 46.8 - 137.7 μM | Dual cholinesterase inhibition |
Properties
IUPAC Name |
4-(diethylamino)benzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-14(4-2)10-7-5-9(6-8-10)11(15)13-12/h5-8H,3-4,12H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNSOBLTEWFAMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366369 | |
Record name | 4-(diethylamino)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832302 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
100139-54-6 | |
Record name | 4-(diethylamino)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 100139-54-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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